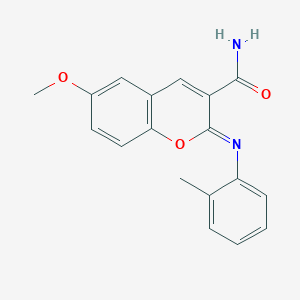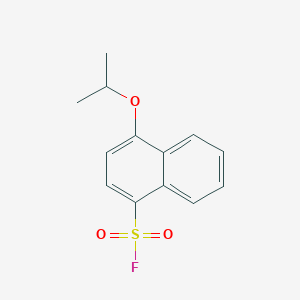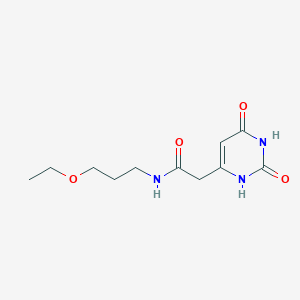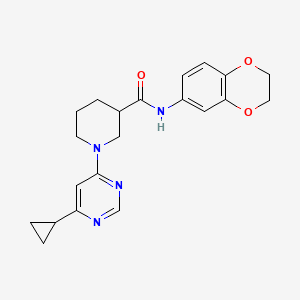
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-component reactions. One common method includes the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with o-toluidine in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of organometallic catalysts to enhance the reaction efficiency and yield. Palladium or nickel-catalyzed coupling reactions are often employed to facilitate the formation of the desired product. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential cytotoxic activities against cancer cell lines.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
- 6-methoxy-2-(m-tolylimino)-2H-chromene-3-carboxamide
- 6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Uniqueness
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. The presence of the o-tolyl group enhances its lipophilicity and may contribute to its higher binding affinity to certain biological targets compared to its analogs .
Properties
IUPAC Name |
6-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-3-4-6-15(11)20-18-14(17(19)21)10-12-9-13(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUAAKQMODPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2822507.png)
![5-chloro-2-{[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2822508.png)



![2-ethoxy-N-[(4-hydroxyoxan-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2822514.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2822516.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)

![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)


![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2822525.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)
